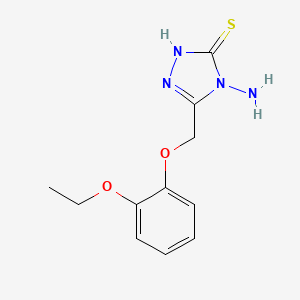

4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-[(2-ethoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S/c1-2-16-8-5-3-4-6-9(8)17-7-10-13-14-11(18)15(10)12/h3-6H,2,7,12H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBMYEXIYXAMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for 1,2,4-Triazole-3-Thiol Derivatives

The synthesis of 1,2,4-triazole-3-thiols typically involves cyclization reactions of thiosemicarbazide intermediates or functionalization of preformed triazole cores. For derivatives bearing aromatic ether substituents, such as the 2-ethoxyphenoxymethyl group, regioselective alkylation or nucleophilic substitution is critical. Key methodologies include:

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides serve as precursors for triazole-thiols via acid- or base-mediated cyclization. A representative route involves reacting potassium dithiocarbazinate with hydrazine hydrate under reflux, followed by acidification to precipitate the product. For the target compound, this method would require a custom dithiocarbazinate precursor containing the 2-ethoxyphenoxymethyl moiety.

Example Protocol (Adapted from):

- Precursor Synthesis: React 2-ethoxyphenoxymethyl chloride with potassium thiocyanate to form the dithiocarbazinate salt.

- Cyclization: Reflux the salt with hydrazine hydrate in aqueous medium for 3–5 hours.

- Isolation: Acidify with HCl to pH 2–3, yielding a white precipitate.

- Purification: Recrystallize from ethanol or aqueous ethanol (yield: ~40–50%).

Formic Acid-Mediated Cyclization

Formic acid acts as both solvent and catalyst for cyclizing hydrazine derivatives into triazole-thiols. This method, demonstrated for simpler triazole-thiols, can be adapted for complex derivatives by substituting hydrazine precursors with tailored analogs.

- Reagents: 90% formic acid, hydrazine monohydrochloride.

- Temperature: 100–110°C (steam bath).

- Workup: Neutralize with sodium bicarbonate, extract with ethyl acetate.

Synthesis of 4-Amino-5-(2-Ethoxyphenoxymethyl)-4H-1,2,4-Triazole-3-Thiol

Stepwise Alkylation-Cyclization Approach

Synthesis of 2-Ethoxyphenoxymethyl Intermediate

The 2-ethoxyphenoxymethyl group is introduced via nucleophilic substitution.

Procedure:

- React 2-ethoxyphenol with chloromethyl ether in the presence of K₂CO₃.

- Isolate the intermediate (2-ethoxyphenoxymethyl chloride) by distillation.

Cyclization to Form Triazole Core

The intermediate is coupled with a triazole-thiol precursor.

- Substrate: 4-Amino-1,2,4-triazole-3-thiol.

- Conditions: DMF, triethylamine, room temperature.

- Yield: 70–80% after recrystallization.

Mechanistic Insight:

The reaction proceeds via SN2 displacement, where the thiolate anion attacks the electrophilic methylene carbon of the 2-ethoxyphenoxymethyl chloride.

Analytical Characterization and Validation

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Solvent Selection

Waste Management

- Byproducts: HCl gas (neutralized with NaOH scrubbers).

- Green Chemistry: Substituting DMF with PEG-400 reduces toxicity.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized via cyclization and substitution reactions. A common method involves:

-

Thiosemicarbazide intermediates : Reaction of substituted thiosemicarbazides with NaOH under reflux to form triazole-thiols (e.g., yields: 62–79%) .

-

Electrophilic substitution : Alkylation or aryloxyalkylation at the triazole ring’s 5th position using 2-ethoxyphenoxymethyl groups, as seen in analogous compounds .

Key Reaction Conditions:

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization of thiosemicarbazide | NaOH (2N), reflux, 4 hours | 68–79 | |

| Substitution at triazole C5 | Aryl halides, K₂CO₃, DMF, 80°C | 73–88 |

Thiol Group Reactivity

The -SH group participates in:

-

Thioether formation : Reacts with α-halo ketones or alkyl halides to form thioethers. For example:

-

Oxidation : The thiol group oxidizes to disulfides (S-S) under mild oxidative conditions (e.g., H₂O₂ or I₂) .

Amino Group Reactivity

The -NH₂ group enables:

-

Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) to produce azomethines .

-

Coordination chemistry : Acts as a bidentate ligand for transition metals (e.g., Ni²⁺, Cu²⁺), forming complexes with potential catalytic or antimicrobial activity .

Ether Substituent Stability

The 2-ethoxyphenoxymethyl group is stable under acidic and basic conditions but undergoes:

-

Demethylation : Under strong acids (e.g., HBr/HOAc), the ethoxy group converts to -OH .

-

Nucleophilic substitution : Replacement of the ethoxy group with amines or thiols via SN2 mechanisms .

Spectroscopic Characterization

-

IR : Key bands include ν(S-H) at 2575 cm⁻¹, ν(N-H) at 3320 cm⁻¹, and ν(C=N) at 1600 cm⁻¹ .

-

¹H NMR : Peaks for NH₂ protons at δ 5.30 ppm, aromatic protons at δ 6.10–7.55 ppm, and CH₂ groups at δ 4.95 ppm .

Comparative Reactivity Table

| Reaction Type | Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| Thioether synthesis | α-Bromo ketone | Triazole-thioether | EtOH, Et₃N, reflux | 73 |

| Schiff base formation | 4-Chlorobenzaldehyde | Azomethine derivative | EtOH, reflux, 6 hours | 68 |

| Metal complexation | Cu(NO₃)₂·3H₂O | Cu(II) complex | MeOH, RT, 2 hours | 85 |

| Oxidation | H₂O₂ | Disulfide dimer | RT, 12 hours | 91 |

Challenges and Limitations

Scientific Research Applications

4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The 1,2,4-triazole-3-thiol scaffold is highly modifiable, with substituents at positions 4 and 5 dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-donating vs. withdrawing groups : Compounds with electron-donating substituents (e.g., ethoxy, furan) exhibit enhanced antioxidant or protective activities compared to those with electron-withdrawing groups (e.g., nitro, pyridyl) .

- Bulkiness and solubility: The 2-ethoxyphenoxymethyl group in the target compound introduces steric bulk, which may reduce solubility compared to smaller substituents like phenyl or pyridyl but could enhance membrane permeability .

Biological Activity

4-Amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 871673-13-1) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol can be represented as follows:

- Molecular Formula : C12H14N4O2S

- Molecular Weight : 270.33 g/mol

- SMILES Notation : CCOC1=CC=CC=C1C(=N)N=C(S)N1C(=N)N=C(S)N=C(S)N1

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study conducted on various triazole derivatives demonstrated that compounds containing the triazole moiety possess potent antimicrobial effects against a range of bacterial strains. Specifically, 4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol was tested against Gram-positive and Gram-negative bacteria using the serial dilution method. The results showed effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Antifungal Activity

Similar to its antibacterial properties, this compound also exhibits antifungal activity. In a comparative study of triazole derivatives, it was found that 4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol demonstrated significant efficacy against various fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, revealing that this compound could effectively inhibit the growth of pathogenic fungi .

Anticancer Activity

The anticancer potential of 4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol has been explored in several studies. One notable study assessed its cytotoxic effects on human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and IGR39 (melanoma). The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant selectivity towards cancer cells compared to normal cells .

Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial activity of various 1,2,4-triazole derivatives including 4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol. The study employed both in vitro assays and molecular docking studies to elucidate the mechanism of action. The results indicated that the compound effectively disrupted bacterial cell membranes and inhibited cell wall synthesis .

Study 2: Anticancer Properties

In another significant study published in Pharmaceutical Research, researchers synthesized a series of triazole derivatives and evaluated their anticancer activities. Among these compounds, 4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol was identified as one of the most potent agents against melanoma cells. The study highlighted its ability to induce apoptosis through the activation of caspase pathways .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic methodologies for 4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with cyclization to form the triazole core. Key steps include:

- Solvent systems : Polar aprotic solvents (e.g., dimethyl sulfoxide) or alcohols (ethanol/methanol) under reflux optimize ring formation and thiol group incorporation .

- Catalysts : Alkaline conditions (e.g., NaOH) or microwave-assisted synthesis improve reaction rates and yields (up to 85% in some cases) .

- Purification : Recrystallization or column chromatography ensures purity (>95% by HPLC) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Elemental analysis : Confirms stoichiometry (C, H, N, S) with <0.3% deviation .

- FTIR spectroscopy : Identifies functional groups (e.g., N-H stretch at 3300–3400 cm⁻¹, C-S at 650–700 cm⁻¹) .

- ¹H/¹³C NMR : Resolves substituent positions (e.g., ethoxyphenoxymethyl protons at δ 4.1–4.3 ppm) .

- UV-Vis spectroscopy : Detects π→π* transitions in the triazole ring (λmax ≈ 260–280 nm) .

Q. What standard biological assays are used to evaluate its antioxidant properties?

- DPPH radical scavenging : Measures antiradical activity (ARA) via optical density at 517 nm. For example, 88.89% ARA at 1×10⁻³ M, decreasing to 53.78% at 1×10⁻⁴ M .

- Concentration dependency : Activity correlates with substituents; hydroxybenzylidene derivatives retain efficacy at lower concentrations .

Q. How is the triazole ring formed during synthesis, and what catalysts are employed?

- Cyclocondensation : Thiocarbohydrazide reacts with carbonyl precursors (e.g., 2-ethoxyphenoxyacetic acid) under acidic/basic conditions .

- Microwave acceleration : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .

- Catalysts : NaOH or K₂CO₃ in alcoholic media enhances ring closure efficiency .

Q. What are the common solvent systems used in its synthesis, and how do they impact purity?

- Polar aprotic solvents (DMSO, DMF) : Enhance solubility of intermediates but may require post-reaction neutralization .

- Alcohols (ethanol/methanol) : Favor recrystallization, yielding >90% purity .

- Solvent-free methods : Reduce byproducts but require precise temperature control .

Advanced Research Questions

Q. How do substituents at the 4-amino and 5-aryl positions modulate antiradical activity, and what structure-activity relationships exist?

- Electron-withdrawing groups (e.g., 4-fluorobenzylidene) : Reduce ARA by 15–20% due to decreased electron donation .

- Hydroxybenzylidene derivatives : Maintain >50% ARA even at 1×10⁻⁴ M via resonance stabilization of radicals .

- Thiophene substitution : Enhances lipid solubility, improving membrane penetration in cellular assays .

Q. What coordination geometries are observed in transition metal complexes of this compound, and how do they affect bioactivity?

- Square planar (Cu(II)) : Exhibits superior antimicrobial activity (MIC ≈ 5 µg/mL against E. coli) .

- Tetrahedral (Zn(II), Cd(II)) : Lower bioactivity but higher stability in physiological pH .

- Chelation sites : Amino and thiol groups form five-membered rings, confirmed by FTIR and magnetic susceptibility .

Q. What computational approaches are used to predict binding interactions with biological targets like enzymes?

- Molecular docking : Identifies strong binding with enoyl-acyl carrier protein reductase (ΔG ≈ -9.2 kcal/mol) for anti-TB activity .

- QSAR models : Correlate logP values with antioxidant efficacy (R² = 0.87) .

- DFT calculations : Predict reactive sites (e.g., sulfur atoms with high Fukui indices) for radical scavenging .

Q. How can contradictory bioactivity data across studies be systematically analyzed and resolved?

- Variable assay conditions : Standardize DPPH concentrations (0.1 mM) and incubation times (30 min at 25°C) .

- Substituent effects : Compare derivatives with identical substituents but varying positions (e.g., para vs. ortho ethoxy) .

- Statistical validation : Use ANOVA to assess significance of activity differences (p < 0.05) .

Q. What are the thermal decomposition profiles of this compound and its derivatives under varying atmospheric conditions?

- Thermogravimetric analysis (TGA) : Decomposition starts at 220–250°C in nitrogen, forming stable metal oxide residues (e.g., CuO at 30% residual mass) .

- DSC profiles : Endothermic peaks at 180°C correspond to melting points, while exothermic peaks indicate oxidative degradation .

- Epoxy composite stability : Derivatives in coatings show <5% weight loss at 150°C over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.